molecular formula C13H17NO3 B7465710 N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7465710
M. Wt: 235.28 g/mol
InChI Key: XLQKRBZYONOJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as IBX, is a powerful oxidizing agent that has been extensively studied in the field of organic synthesis. IBX is a versatile reagent that is used for the oxidation of a variety of organic compounds, including alcohols, aldehydes, and ketones.

Mechanism of Action

The mechanism of action of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate iminium ion. This intermediate can then undergo a variety of reactions, including hydrolysis, reduction, or further oxidation. The high selectivity of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is due to the fact that it only oxidizes compounds that are easily activated towards nucleophilic attack.
Biochemical and Physiological Effects:
N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent that can cause damage to biological molecules such as proteins and DNA. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been shown to be toxic to some cell lines, although the mechanism of toxicity is not well understood.

Advantages and Limitations for Lab Experiments

N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also highly selective and efficient in oxidizing a variety of organic compounds. However, N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has some limitations. It is a powerful oxidizing agent that can be difficult to handle and store. It can also be dangerous if not handled properly.

Future Directions

There are several future directions for research on N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One area of interest is the development of new synthetic methodologies that utilize N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide as a reagent. Another area of interest is the study of the biochemical and physiological effects of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. Finally, there is potential for the development of new applications for N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in fields such as materials science and catalysis.

Synthesis Methods

The synthesis of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of isophthalic acid with acetone and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with isopropylamine to yield N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. This method is relatively simple and has been optimized for large-scale production of N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide.

Scientific Research Applications

N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been extensively studied in the field of organic synthesis due to its high selectivity and efficiency in oxidizing a variety of organic compounds. It has been used in the synthesis of natural products, pharmaceuticals, and other complex organic molecules. N-isopropyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has also been used in the development of new synthetic methodologies, including asymmetric oxidation reactions.

properties

IUPAC Name

N-propan-2-yl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(2)14-13(15)10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQKRBZYONOJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)OCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Propan-2-YL)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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